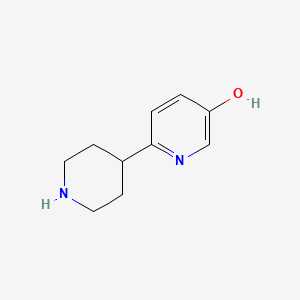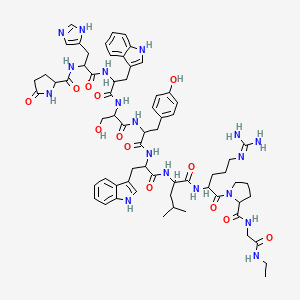
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt est un peptide synthétique doté d'une structure complexe. Il est composé de plusieurs acides aminés, chacun contribuant à ses propriétés uniques et à ses applications potentielles. Ce composé suscite un intérêt considérable dans divers domaines, notamment la chimie, la biologie et la médecine, en raison de ses applications thérapeutiques potentielles et de son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Fixation du premier acide aminé : à la résine.
Déprotection : du groupe protecteur de l'acide aminé.
Couplage : du prochain acide aminé à l'aide de réactifs de couplage tels que le HBTU ou le DIC.
Répétition : des étapes de déprotection et de couplage jusqu'à l'obtention de la séquence peptidique souhaitée.
Clivage : du peptide de la résine et élimination des groupes protecteurs des chaînes latérales à l'aide d'un cocktail de clivage, généralement contenant du TFA.
Méthodes de production industrielle
La production industrielle de ce peptide peut impliquer la SPPS à grande échelle avec des synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le processus est optimisé pour la scalabilité, la rentabilité et la conformité aux normes réglementaires.
Analyse Des Réactions Chimiques
Types de réactions
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau de certains résidus d'acides aminés, tels que le tryptophane et la tyrosine.
Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en groupes thiol.
Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels pour modifier les propriétés du peptide.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, acide performique.
Agents réducteurs : Dithiothréitol (DTT), β-mercaptoéthanol.
Réactifs de substitution : Divers agents alkylants et acylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du tryptophane peut entraîner la formation de dérivés de la kynurénine.
Applications de la recherche scientifique
This compound présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et les interactions protéine-protéine.
Médecine : Applications thérapeutiques potentielles dans le traitement des troubles hormonaux et des cancers.
Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le peptide peut se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Cette interaction peut entraîner divers effets biologiques, notamment des modifications de l'expression génique, de la synthèse protéique et du comportement cellulaire.
Applications De Recherche Scientifique
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications in treating hormone-related disorders and cancers.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein synthesis, and cellular behavior.
Comparaison Avec Des Composés Similaires
Composés similaires
Triptorelin : Un peptide similaire utilisé dans le traitement des troubles hormonaux.
Nafarelin : Un autre peptide ayant des applications dans le traitement de l'endométriose et de la puberté précoce.
Unicité
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt est unique en raison de sa séquence spécifique d'acides aminés et de l'activité biologique qui en résulte. Sa structure permet des interactions ciblées avec des cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.
Propriétés
Formule moléculaire |
C66H86N18O13 |
|---|---|
Poids moléculaire |
1339.5 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H86N18O13/c1-4-70-56(88)33-74-64(96)54-16-10-24-84(54)65(97)47(15-9-23-71-66(67)68)77-58(90)48(25-36(2)3)78-60(92)50(27-38-30-72-44-13-7-5-11-42(38)44)80-59(91)49(26-37-17-19-41(86)20-18-37)79-63(95)53(34-85)83-61(93)51(28-39-31-73-45-14-8-6-12-43(39)45)81-62(94)52(29-40-32-69-35-75-40)82-57(89)46-21-22-55(87)76-46/h5-8,11-14,17-20,30-32,35-36,46-54,72-73,85-86H,4,9-10,15-16,21-29,33-34H2,1-3H3,(H,69,75)(H,70,88)(H,74,96)(H,76,87)(H,77,90)(H,78,92)(H,79,95)(H,80,91)(H,81,94)(H,82,89)(H,83,93)(H4,67,68,71) |
Clé InChI |
KPSXIMVWBWSQEG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)

![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
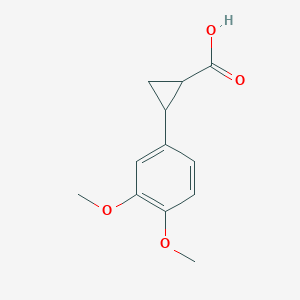

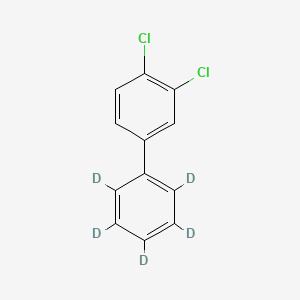
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
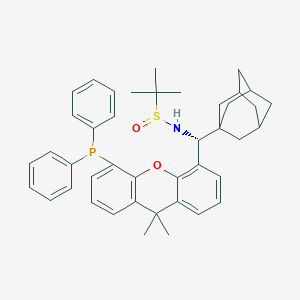
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
